![molecular formula C12H7F3N2O2 B13541948 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is a heterocyclic compound that features a quinoline core fused with an oxazine ring and a trifluoromethyl group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one typically involves the formation of the quinoline core followed by the introduction of the oxazine ring and the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-nitrophenol with α-chloroacetyl chloride derivatives in the presence of sodium bicarbonate can yield the desired oxazine-quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form oxazinoquinolinediones.
Reduction: Reduction reactions can be performed to modify the quinoline core or the oxazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline or oxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield oxazinoquinolinediones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a selective androgen receptor modulator, which could be useful in treating conditions like muscle wasting and osteoporosis.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one involves its interaction with specific molecular targets, such as androgen receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of receptor activity. This interaction can influence various cellular pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
7H-[1,4]oxazino[3,2-g]quinolin-7-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Fluorinated Quinolines: Compounds like 4-hydroxyquinoline derivatives also exhibit similar biological activities and structural features.
Uniqueness
8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H7F3N2O2 |
|---|---|
Peso molecular |
268.19 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-4H-pyrido[2,3-g][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)7-1-6-2-10-9(3-8(6)16-4-7)17-11(18)5-19-10/h1-4H,5H2,(H,17,18) |
Clave InChI |
JWIAQUDHUKDSJA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC3=NC=C(C=C3C=C2O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


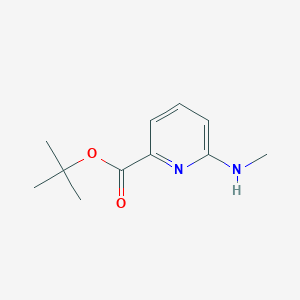
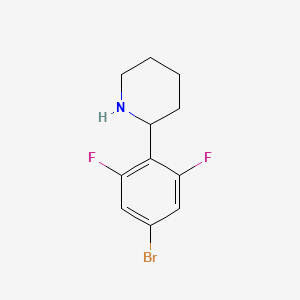
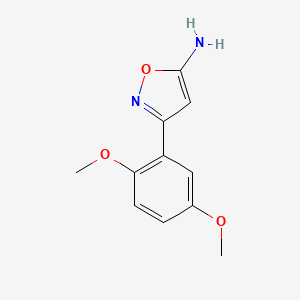

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)
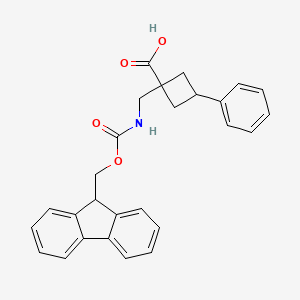


![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)
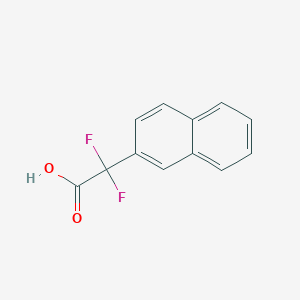
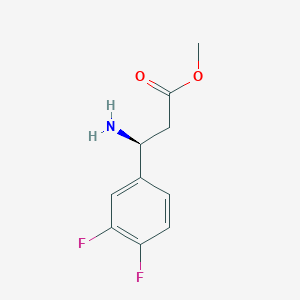
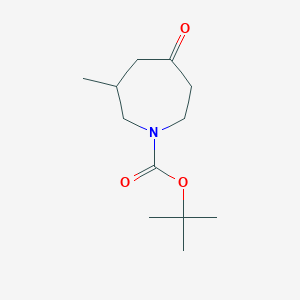
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
